molecular formula C11H23BrZn B14873139 Undecan-2-ylZinc bromide

Undecan-2-ylZinc bromide

Cat. No.: B14873139
M. Wt: 300.6 g/mol
InChI Key: OTACVUCEEPAHCT-UHFFFAOYSA-M
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Description

Undecan-2-ylZinc bromide is an organozinc compound with the molecular formula C₁₁H₂₃BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecan-2-ylZinc bromide can be synthesized through the reaction of 2-bromoundecane with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:

C11H23Br+ZnC11H23ZnBr\text{C}_{11}\text{H}_{23}\text{Br} + \text{Zn} \rightarrow \text{C}_{11}\text{H}_{23}\text{ZnBr} C11​H23​Br+Zn→C11​H23​ZnBr

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents. The process may also involve continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Undecan-2-ylZinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst and a halide or pseudohalide as the coupling partner. The reaction is typically carried out in an inert atmosphere at elevated temperatures.

    Oxidation and Reduction: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. In cross-coupling reactions, the primary product is a new carbon-carbon bond, resulting in a more complex organic molecule.

Scientific Research Applications

Undecan-2-ylZinc bromide has a wide range of applications in scientific research:

    Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and natural products.

    Material Science: It is employed in the preparation of polymers and other advanced materials.

    Biological Studies: It serves as a reagent in the synthesis of biologically active compounds, aiding in drug discovery and development.

    Industrial Chemistry: It is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Undecan-2-ylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and the presence of catalysts. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Methylzinc bromide
  • Ethylzinc bromide
  • Phenylzinc bromide

Comparison

Undecan-2-ylZinc bromide is unique due to its longer alkyl chain, which can influence its reactivity and the steric effects in reactions. Compared to shorter-chain organozinc compounds like methylzinc bromide, this compound may offer different selectivity and yield in certain reactions. Its specific properties make it suitable for applications where longer carbon chains are required.

Properties

Molecular Formula

C11H23BrZn

Molecular Weight

300.6 g/mol

IUPAC Name

bromozinc(1+);undecane

InChI

InChI=1S/C11H23.BrH.Zn/c1-3-5-7-9-11-10-8-6-4-2;;/h3H,4-11H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

OTACVUCEEPAHCT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC[CH-]C.[Zn+]Br

Origin of Product

United States

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